molecular formula C18H13ClN2O2S2 B14385626 Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate CAS No. 87847-24-3

Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B14385626
CAS No.: 87847-24-3
M. Wt: 388.9 g/mol
InChI Key: QKCJASLQYFBBKO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two phenylsulfanyl groups attached to the pyrimidine ring, along with a chloro and a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dichloropyrimidine with thiophenol in the presence of a base to introduce the phenylsulfanyl groups. This is followed by esterification with methanol to form the carboxylate ester. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .

Chemical Reactions Analysis

Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties.

    Industry: It is used in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and neuroprotection by modulating pathways such as the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable for various research applications.

Properties

CAS No.

87847-24-3

Molecular Formula

C18H13ClN2O2S2

Molecular Weight

388.9 g/mol

IUPAC Name

methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H13ClN2O2S2/c1-23-17(22)14-15(24-12-8-4-2-5-9-12)20-18(19)21-16(14)25-13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

QKCJASLQYFBBKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=C1SC2=CC=CC=C2)Cl)SC3=CC=CC=C3

Origin of Product

United States

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